O-tert-Butyl thiophen-2-ylcarbamothioate
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Overview
Description
O-tert-Butyl thiophen-2-ylcarbamothioate is an organic compound that features a thiophene ring substituted with a tert-butyl group and a carbamothioate moiety. Thiophene derivatives are known for their significant roles in various fields, including medicinal chemistry and material science, due to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-tert-Butyl thiophen-2-ylcarbamothioate typically involves the reaction of thiophene derivatives with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamothioate linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
O-tert-Butyl thiophen-2-ylcarbamothioate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamothioate moiety can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) or alkylating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
O-tert-Butyl thiophen-2-ylcarbamothioate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of O-tert-Butyl thiophen-2-ylcarbamothioate involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the carbamothioate moiety can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(thiophen-2-yl)carbamate: Similar structure but lacks the carbamothioate moiety.
Thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of the carbamothioate moiety.
Uniqueness
O-tert-Butyl thiophen-2-ylcarbamothioate is unique due to the presence of both the tert-butyl group and the carbamothioate moiety, which confer distinct chemical reactivity and biological activity compared to other thiophene derivatives .
Properties
CAS No. |
61528-58-3 |
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Molecular Formula |
C9H13NOS2 |
Molecular Weight |
215.3 g/mol |
IUPAC Name |
O-tert-butyl N-thiophen-2-ylcarbamothioate |
InChI |
InChI=1S/C9H13NOS2/c1-9(2,3)11-8(12)10-7-5-4-6-13-7/h4-6H,1-3H3,(H,10,12) |
InChI Key |
JKPIPKSTDUJJNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=S)NC1=CC=CS1 |
Origin of Product |
United States |
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